molecular formula C8H8ClNOS B1596884 2-(3-Chlorophenoxy)ethanethioamide CAS No. 35370-95-7

2-(3-Chlorophenoxy)ethanethioamide

Cat. No. B1596884
CAS RN: 35370-95-7
M. Wt: 201.67 g/mol
InChI Key: RPAOLVIADVQKNA-UHFFFAOYSA-N
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Description

“2-(3-Chlorophenoxy)ethanethioamide” is a chemical compound with the empirical formula C8H8ClNOS . It has a molecular weight of 201.67 . It is typically used in laboratory settings .


Molecular Structure Analysis

The SMILES string representation of “2-(3-Chlorophenoxy)ethanethioamide” is NC(=S)COc1cccc(Cl)c1 . The InChI representation is 1S/C8H8ClNOS/c9-6-2-1-3-7(4-6)11-5-8(10)12/h1-4H,5H2,(H2,10,12) .


Physical And Chemical Properties Analysis

“2-(3-Chlorophenoxy)ethanethioamide” is a solid substance . It has a melting point of 124-125°C .

Scientific Research Applications

Fungicidal Activity

2-(3-Chlorophenoxy)ethanethioamide and its derivatives have been explored for their potential fungicidal activities. A study by Kuzenkov and Zakharychev (2009) synthesized new compounds by interacting substituted 3-(oxiranyl)pyridines with 4-chlorophenol or sodium 4-chlorophenoxide, aiming for pharmacological and agrochemical applications. These compounds showed promising fungicidal activity, highlighting their potential use in agricultural settings (Kuzenkov & Zakharychev, 2009).

DNA Interaction Studies

The interaction of 2-(3-Chlorophenoxy)ethanethioamide derivatives with DNA has been a subject of research. Zhang et al. (1995) investigated exocyclic and related DNA adducts like 3,N4-etheno-2'-deoxycytidine and 3-(2-hydroxyethyl)-2'-deoxyuridine, which are found in DNA of cells treated with chemicals like vinyl chloride. These studies are crucial for understanding the mutagenic and carcinogenic potential of such compounds (Zhang, Johnson, Grollman, & Shibutani, 1995).

Catalytic and Environmental Studies

Research has also focused on the environmental implications and catalytic properties of 2-(3-Chlorophenoxy)ethanethioamide-related compounds. Altarawneh et al. (2008) investigated the interaction between 2-chlorophenol molecules and the Cu(111) surface, which is vital for understanding the catalyzed formation of dioxin compounds on copper surfaces. Such studies are essential for environmental chemistry and pollution control (Altarawneh et al., 2008).

Biodegradation Studies

Hatzinger et al. (2015) explored the biodegradation of pollutants like 1,2-dibromoethane in groundwater, focusing on in situ remediation strategies using gases like ethane. While not directly studying 2-(3-Chlorophenoxy)ethanethioamide, such research provides insights into the broader field of environmental remediation and the degradation of complex organic compounds (Hatzinger, Streger, & Begley, 2015).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and can cause skin and eye irritation . Proper protective measures should be taken when handling this compound .

properties

IUPAC Name

2-(3-chlorophenoxy)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNOS/c9-6-2-1-3-7(4-6)11-5-8(10)12/h1-4H,5H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAOLVIADVQKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372490
Record name 2-(3-Chlorophenoxy)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenoxy)ethanethioamide

CAS RN

35370-95-7
Record name 2-(3-Chlorophenoxy)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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